molecular formula C23H20N4O2S B2390661 2-((4-ethoxyphenyl)amino)-4-phenyl-N-(pyridin-3-yl)thiazole-5-carboxamide CAS No. 307513-67-3

2-((4-ethoxyphenyl)amino)-4-phenyl-N-(pyridin-3-yl)thiazole-5-carboxamide

Cat. No.: B2390661
CAS No.: 307513-67-3
M. Wt: 416.5
InChI Key: MYTRDUHSZZERGM-UHFFFAOYSA-N
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Description

2-((4-ethoxyphenyl)amino)-4-phenyl-N-(pyridin-3-yl)thiazole-5-carboxamide is a compound belonging to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, and antiviral properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-ethoxyphenyl)amino)-4-phenyl-N-(pyridin-3-yl)thiazole-5-carboxamide typically involves the formation of the thiazole ring followed by the introduction of various substituents. One common method involves the cyclization of appropriate α-haloketones with thiourea to form the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-((4-ethoxyphenyl)amino)-4-phenyl-N-(pyridin-3-yl)thiazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols .

Scientific Research Applications

2-((4-ethoxyphenyl)amino)-4-phenyl-N-(pyridin-3-yl)thiazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-((4-ethoxyphenyl)amino)-4-phenyl-N-(pyridin-3-yl)thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The compound may also interact with bacterial cell membranes, leading to its antibacterial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((4-ethoxyphenyl)amino)-4-phenyl-N-(pyridin-3-yl)thiazole-5-carboxamide is unique due to its specific substituents, which may confer distinct biological activities and chemical reactivity compared to other thiazole derivatives. Its combination of ethoxyphenyl, phenyl, and pyridinyl groups may enhance its interaction with specific molecular targets, leading to its potential use in various scientific research applications .

Properties

IUPAC Name

2-(4-ethoxyanilino)-4-phenyl-N-pyridin-3-yl-1,3-thiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O2S/c1-2-29-19-12-10-17(11-13-19)26-23-27-20(16-7-4-3-5-8-16)21(30-23)22(28)25-18-9-6-14-24-15-18/h3-15H,2H2,1H3,(H,25,28)(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYTRDUHSZZERGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=NC(=C(S2)C(=O)NC3=CN=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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